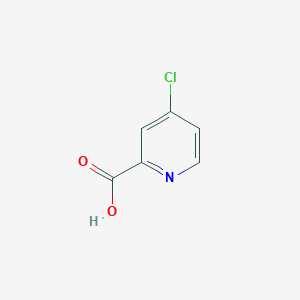
4-氯吡啶甲酸
描述
4-Chloropicolinic acid, also known as 4-chloropyridine-2-carboxylic acid, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of picolinic acid, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as methanol, ethanol, and ether, but only slightly soluble in water .
科学研究应用
4-Chloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of herbicides, fungicides, and other agrochemicals.
作用机制
Target of Action
4-Chloropicolinic Acid, a derivative of Picolinic Acid , primarily targets zinc transporters . These transporters play a crucial role in viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
4-Chloropicolinic Acid interacts with its targets, the zinc transporters, to exert its anti-infective and immunomodulatory effects . It has been shown in vitro that picolinic acid can increase interferon-dependent nitric oxide synthase (NOS) gene expression and promote the expression of macrophage inflammatory proteins (MIP), hence boosting macrophage effector activities .
Biochemical Pathways
The biochemical pathways affected by 4-Chloropicolinic Acid involve the metabolism of tryptophan . Achromobacter sp. f1 has been shown to be capable of complete biodegradation of 4-chloronitrobenzene . Another study revealed that the original product of 2-amino-5-chlorophenol cleavage was 2-amino-5-chloromuconic semialdehyde .
Pharmacokinetics
It’s known that the compound can be heated with thionyl chloride at 80° c for 2 hours, after which the reaction mixture is cooled to room temperature and concentrated in vacuo .
Result of Action
The molecular and cellular effects of 4-Chloropicolinic Acid’s action are primarily related to its immunomodulatory and anti-infective properties . Its antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral replication .
Action Environment
The action of 4-Chloropicolinic Acid can be influenced by environmental factors. For instance, soil temperature has been found to be the most important factor influencing the decomposition rate of 6-chloropicolinic acid .
生化分析
Biochemical Properties
It is known that picolinic acid, the parent compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context. The presence of the chlorine atom in 4-Chloropicolinic Acid may alter these interactions, potentially leading to different biochemical effects .
Cellular Effects
It is plausible that this compound could influence cell function, given its structural similarity to picolinic acid .
Molecular Mechanism
It is possible that this compound could interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other picolinic acid derivatives .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloropicolinic acid can be synthesized through various methods. One common method involves the chlorination of picolinic acid. The reaction typically uses thionyl chloride as the chlorinating agent. The process involves heating a mixture of picolinic acid and thionyl chloride at 80°C for about 2 hours, followed by cooling and concentrating the mixture under reduced pressure .
Industrial Production Methods: In industrial settings, the production of 4-chloropicolinic acid often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
化学反应分析
Types of Reactions: 4-Chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include 4-aminopicolinic acid or 4-thiopicolinic acid.
Oxidation: Products include 4-chloronicotinic acid.
Reduction: Products include 4-chloropicolinaldehyde or 4-chloropicolinyl alcohol.
相似化合物的比较
4-Chloronicotinic Acid: Similar in structure but with a different position of the chlorine atom.
4-Chloropyridine-2-carboxylic Acid: Another derivative with similar properties.
4-Chloropicolinoyl Chloride: A related compound used in different chemical reactions.
Uniqueness: 4-Chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive molecules make it a valuable compound in research and industry .
属性
IUPAC Name |
4-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYRMGMVLMQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282514 | |
| Record name | 4-Chloropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-22-4 | |
| Record name | 5470-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Chloropicolinic Acid in chemical synthesis?
A1: 4-Chloropicolinic acid serves as a versatile building block in organic synthesis, particularly for creating biologically active compounds. [] For instance, it's a key intermediate in synthesizing various substituted pyridine derivatives, including those with potential antitumor activity. [, ]
Q2: How does the structure of 4-Chloropicolinic acid contribute to its reactivity?
A2: The presence of both a carboxylic acid group and a chlorine atom on the pyridine ring makes 4-Chloropicolinic acid susceptible to various chemical transformations. [] The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents at the 4-position. [] The carboxylic acid group offers a site for further derivatization, including amide bond formation, which is often exploited in medicinal chemistry. []
Q3: Can you provide an example of how 4-Chloropicolinic acid has been used to develop potential drug candidates?
A3: Researchers synthesized a series of imidazole acyl urea derivatives as potential Raf kinase inhibitors using 4-Chloropicolinic acid as a starting material. [] These derivatives incorporated a 4-chloropicolinic acid moiety linked through various chemical modifications. Notably, two compounds, 4-chloro-N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】pyridin-4-yl} 】-phenyl】carbamothioyl】benzamide and N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】carbamothioyl】-3-( pyridin-3-yl) acrylamide, exhibited promising antitumor activity against the human gastric carcinoma cell line (BGC823) in vitro. []
Q4: Are there any studies exploring the metal-binding properties of 4-Chloropicolinic acid derivatives?
A4: Yes, 4-Chloropicolinic acid N-oxide and its derivatives, including 4-aminopicolinic acid N-oxide and 4-hydroxypicolinic acid N-oxide, have been investigated for their ability to form complexes with cobalt(II). [] The stability constants of these complexes were determined, providing insights into the influence of substituents on the coordination chemistry of these compounds. []
Q5: Have any studies investigated the catalytic potential of iron complexes containing 4-Chloropicolinic acid?
A5: Researchers explored the catalytic activity of iron complexes incorporating both 4-Chloropicolinic acid and 6‐methylpicolinic acid in the oxidation of alcohols using hydrogen peroxide. [] The study demonstrated the importance of ligand lability and the iron center's redox potential for effective catalytic activity. [] These findings highlight the potential of fine-tuning ligand properties in metal complexes containing 4-Chloropicolinic acid for specific catalytic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




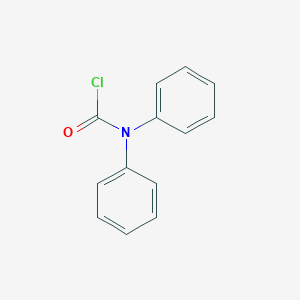
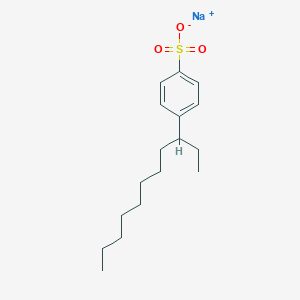
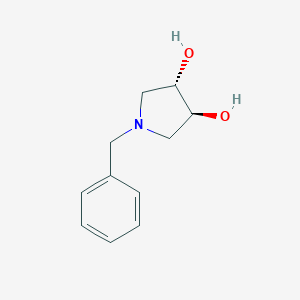

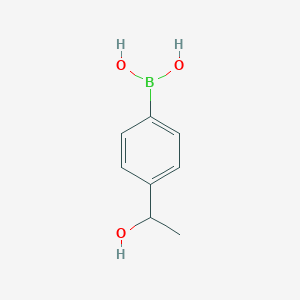
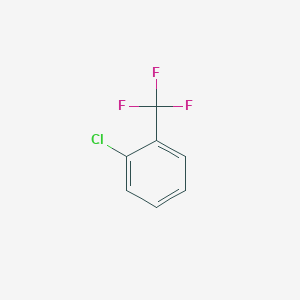
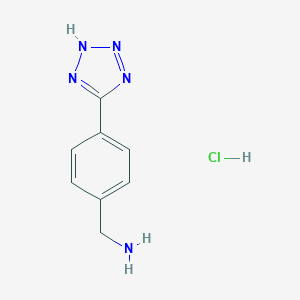
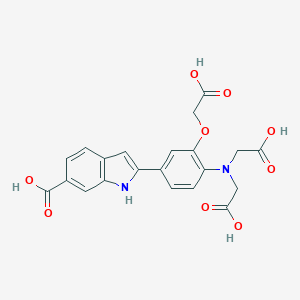
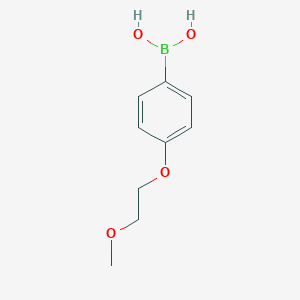

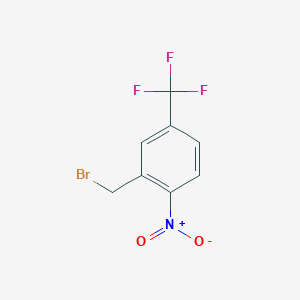
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
